Cas no 2097916-96-4 (2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}pyrrolidin-3-yl)oxy]quinoxaline)
![2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}pyrrolidin-3-yl)oxy]quinoxaline structure](https://ja.kuujia.com/scimg/cas/2097916-96-4x500.png)
2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}pyrrolidin-3-yl)oxy]quinoxaline 化学的及び物理的性質
名前と識別子
-
- 2097916-96-4
- 2-[1-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]oxyquinoxaline
- AKOS032465317
- 2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}pyrrolidin-3-yl)oxy]quinoxaline
- F6476-4602
-
- インチ: 1S/C20H25N5O3S/c1-13(2)25-15(4)20(14(3)23-25)29(26,27)24-10-9-16(12-24)28-19-11-21-17-7-5-6-8-18(17)22-19/h5-8,11,13,16H,9-10,12H2,1-4H3
- InChIKey: AKNDWIOYCPLYTH-UHFFFAOYSA-N
- ほほえんだ: S(C1C(C)=NN(C(C)C)C=1C)(N1CCC(C1)OC1C=NC2C=CC=CC=2N=1)(=O)=O
計算された属性
- せいみつぶんしりょう: 415.16781085g/mol
- どういたいしつりょう: 415.16781085g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 29
- 回転可能化学結合数: 5
- 複雑さ: 670
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 98.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}pyrrolidin-3-yl)oxy]quinoxaline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6476-4602-50mg |
2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}pyrrolidin-3-yl)oxy]quinoxaline |
2097916-96-4 | 90%+ | 50mg |
$160.0 | 2023-05-12 | |
Life Chemicals | F6476-4602-10mg |
2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}pyrrolidin-3-yl)oxy]quinoxaline |
2097916-96-4 | 90%+ | 10mg |
$79.0 | 2023-05-12 | |
Life Chemicals | F6476-4602-4mg |
2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}pyrrolidin-3-yl)oxy]quinoxaline |
2097916-96-4 | 90%+ | 4mg |
$66.0 | 2023-05-12 | |
Life Chemicals | F6476-4602-40mg |
2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}pyrrolidin-3-yl)oxy]quinoxaline |
2097916-96-4 | 90%+ | 40mg |
$140.0 | 2023-05-12 | |
Life Chemicals | F6476-4602-2μmol |
2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}pyrrolidin-3-yl)oxy]quinoxaline |
2097916-96-4 | 90%+ | 2μl |
$57.0 | 2023-05-12 | |
Life Chemicals | F6476-4602-5μmol |
2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}pyrrolidin-3-yl)oxy]quinoxaline |
2097916-96-4 | 90%+ | 5μl |
$63.0 | 2023-05-12 | |
Life Chemicals | F6476-4602-30mg |
2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}pyrrolidin-3-yl)oxy]quinoxaline |
2097916-96-4 | 90%+ | 30mg |
$119.0 | 2023-05-12 | |
Life Chemicals | F6476-4602-10μmol |
2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}pyrrolidin-3-yl)oxy]quinoxaline |
2097916-96-4 | 90%+ | 10μl |
$69.0 | 2023-05-12 | |
Life Chemicals | F6476-4602-2mg |
2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}pyrrolidin-3-yl)oxy]quinoxaline |
2097916-96-4 | 90%+ | 2mg |
$59.0 | 2023-05-12 | |
Life Chemicals | F6476-4602-3mg |
2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}pyrrolidin-3-yl)oxy]quinoxaline |
2097916-96-4 | 90%+ | 3mg |
$63.0 | 2023-05-12 |
2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}pyrrolidin-3-yl)oxy]quinoxaline 関連文献
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}pyrrolidin-3-yl)oxy]quinoxalineに関する追加情報
2-[(1-{[3,5-Dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}pyrrolidin-3-yl)oxy]quinoxaline: A Comprehensive Overview
The compound 2097916-96-4, also known as 2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}pyrrolidin-3-yl)oxy]quinoxaline, is a highly specialized organic molecule with significant potential in the field of pharmaceutical chemistry. This compound is characterized by its complex structure, which includes a quinoxaline core, a sulfonyl group, and a pyrrolidine ring substituted with various functional groups. The molecule's intricate architecture makes it a promising candidate for various applications, particularly in drug discovery and development.
Recent studies have highlighted the importance of quinoxaline derivatives in medicinal chemistry due to their ability to modulate key biological targets. The quinoxaline moiety in this compound serves as a versatile scaffold for the attachment of other functional groups, enhancing its pharmacological properties. The sulfonyl group, which is attached to the pyrrolidine ring, plays a critical role in stabilizing the molecule's structure and potentially improving its bioavailability. Additionally, the presence of the 3,5-dimethyl-pyrazole group introduces steric and electronic effects that can influence the compound's interaction with biological systems.
One of the most notable aspects of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. By targeting specific kinases, this compound could potentially offer therapeutic benefits in treating these conditions. Recent research has demonstrated that quinoxaline-based compounds can effectively inhibit kinase activity by binding to their active sites, making them valuable leads for drug development.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques, such as Suzuki coupling and Stille coupling reactions, has enabled chemists to construct the complex structure of this molecule with remarkable efficiency. Furthermore, the application of computational chemistry tools has facilitated the optimization of the molecule's structure for improved pharmacokinetic properties.
In terms of biological evaluation, this compound has shown promising results in vitro assays. It exhibits selective activity against certain kinases while demonstrating minimal off-target effects, which is a critical attribute for potential therapeutic agents. Preclinical studies have also indicated that the compound has favorable pharmacokinetic profiles, including good absorption and moderate clearance rates. These findings suggest that it could be developed into a drug candidate with potent therapeutic effects.
The structural versatility of this compound also makes it an attractive target for further chemical modifications. By altering substituents on the quinoxaline or pyrazole rings, chemists can explore new avenues for enhancing its efficacy and reducing potential side effects. Additionally, the incorporation of bioisosteres or other functional groups could further optimize its pharmacodynamic properties.
In conclusion, 2097916-96-4 represents a significant advancement in the field of medicinal chemistry. Its unique structure and promising biological activity position it as a valuable tool for developing novel therapeutic agents. As research continues to uncover its full potential, this compound is expected to play an increasingly important role in addressing unmet medical needs across various disease areas.
2097916-96-4 (2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}pyrrolidin-3-yl)oxy]quinoxaline) 関連製品
- 1895-26-7(Bis2-(perfluorodecyl)ethyl Phosphate)
- 2138240-76-1(1-(5-Bromo-2-fluorophenyl)-2,4-dimethylbenzene)
- 1535323-72-8(4-(Aminomethyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one)
- 448213-95-4(methyl 5-N-(4-tert-butylbenzenesulfonyl)pyridine-4-amido-2-methyl-1-benzofuran-3-carboxylate)
- 33300-85-5(5-CHLORO-5H-DIBENZOPHOSPHOLE)
- 1188303-95-8((2,5-DIMETHOXYPHENYL)(THIOPHEN-3-YL)METHANOL)
- 1428367-46-7(3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-1-(2-methylphenyl)urea)
- 2138203-64-0(7-methyl-7-(oxolan-3-yl)-4H,5H,6H,7H-furo2,3-cpyridine)
- 400074-12-6(Ethyl 2-{2-3-chloro-5-(trifluoromethyl)-2-pyridinylhydrazino}-3,3,3-trifluoro-2-hydroxypropanoate)
- 854706-73-3(3-(Aminomethyl)-2-methoxyphenol)




